REACTION_CXSMILES
|
[Br-].[Li+].Cl[P:4](Cl)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:12]([Mg]Cl)([CH3:15])([CH3:14])[CH3:13].[H+].[B-:19]([F:23])([F:22])([F:21])[F:20]>CCOCC.CCCCCC>[F:20][B-:19]([F:23])([F:22])[F:21].[C:12]([PH+:4]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH3:15])([CH3:14])[CH3:13] |f:0.1,4.5,8.9|
|
Name
|
|
Quantity
|
51.2 mg
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tert-butylmagnesium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
ClP(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
19 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
is then stirred at room temperature for a further two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to slowly adjust to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
Filtration with suction
|
Type
|
WASH
|
Details
|
the filter cake is washed with a little cold water
|
Type
|
CUSTOM
|
Details
|
The residue is dried under reduced pressure to constant weight
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
F[B-](F)(F)F.C(C)(C)(C)[PH+](C1=CC=CC=C1)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |